N-(3,4-dimethoxybenzyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dihydropyrimidinone ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding dimethoxyphenyl intermediate.
Synthesis of the Dihydropyrimidinone Ring: The dihydropyrimidinone ring is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of Intermediates: The final step involves the coupling of the dimethoxyphenyl intermediate with the dihydropyrimidinone ring through an acylation reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or thiol derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide and 3,4-dimethoxyphenethylamine share structural similarities.
Uniqueness: The presence of the dihydropyrimidinone ring and the specific substitution pattern in N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide distinguishes it from other related compounds, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-4-18-13-22(28)26(23(25-18)17-8-6-5-7-9-17)15-21(27)24-14-16-10-11-19(29-2)20(12-16)30-3/h5-13H,4,14-15H2,1-3H3,(H,24,27) |
InChI Key |
DXNYKUSSXOYBCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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